![molecular formula C23H17ClFN3O2 B2969853 2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(m-tolyl)acetamide CAS No. 932458-15-6](/img/structure/B2969853.png)
2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(m-tolyl)acetamide
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Overview
Description
2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(m-tolyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a member of the quinazolinone family and has been found to possess a variety of properties that make it a promising candidate for further research.
Scientific Research Applications
Analgesic and Anti-inflammatory Activities
- Quinazolinyl acetamides, including compounds with structural similarities to the one mentioned, have been investigated for their analgesic and anti-inflammatory activities. For instance, novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides demonstrated potent analgesic and anti-inflammatory properties, with certain derivatives showing higher potency compared to standard drugs like diclofenac sodium (Alagarsamy et al., 2015).
Anticancer Activity
- Quinazolinone derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Some derivatives displayed significant antimicrobial activity and good anticancer activity, underscoring the potential of quinazoline compounds in anticancer drug development (Mehta et al., 2019).
Antimicrobial Effects
- Research on the synthesis and evaluation of 6-arylactamido-2,4-diaminoquinazolines and related compounds as folic acid antagonists highlighted their significance in treating infections caused by various microorganisms. These studies indicate the utility of quinazoline derivatives in developing new antimicrobial agents (Hynes & Ashton, 1975).
Anticonvulsant Properties
- Another study focused on the synthesis of benzothiazole derivatives with acetamido and carbothioamido pharmacophores, highlighting their potential as anticonvulsant agents. The research demonstrates the diverse therapeutic applications of quinazoline-related compounds (Amir et al., 2012).
Fluorination Techniques
- The fluorination of 2-chloro-3-formylquinolines, a process relevant to modifying quinazoline derivatives for enhanced biological activity, was investigated. This research contributes to the understanding of chemical modifications that can optimize the therapeutic potential of quinazoline-based compounds (Kidwai et al., 1999).
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for the development of new therapeutic derivatives .
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target receptor, which can trigger a cascade of biochemical reactions within the cell .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to have potent antiviral activity, with inhibitory activity against various viruses .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3O2/c1-14-5-4-6-16(11-14)26-21(29)13-28-20-10-9-15(24)12-18(20)22(27-23(28)30)17-7-2-3-8-19(17)25/h2-12H,13H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIADVLBINXETBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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